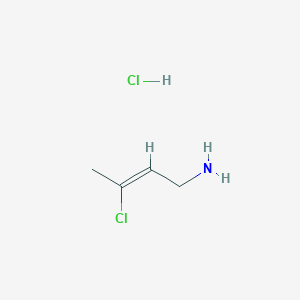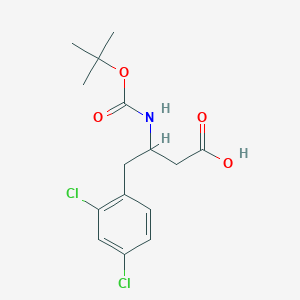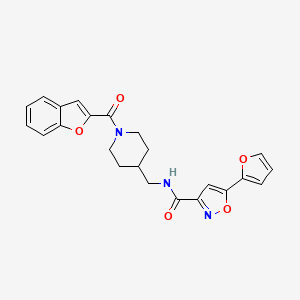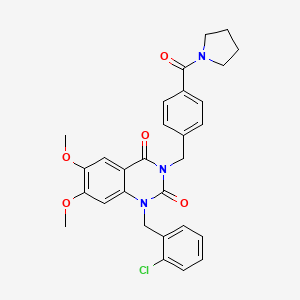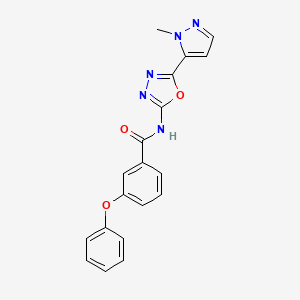
7-Fluoro-4-(thian-4-yloxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-(thian-4-yloxy)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazolines consist of a benzene ring fused with a pyrimidine ring . Quinazoline derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not available in the retrieved data.Aplicaciones Científicas De Investigación
Inhibitory Activities in Immunological Responses
One significant area of research involving 7-Fluoro-4-(thian-4-yloxy)quinazoline derivatives is their inhibitory activities in immunological responses. Specifically, studies have synthesized various fluoroquinazolines, such as 6-fluoro-7-(1-piperazino)quinazolines, to explore their potential in inhibiting TNF-α production and T cell proliferation. These compounds have shown promising results, with some exhibiting significant anti-inflammatory effects in animal models. This suggests potential applications in treating inflammatory conditions (Tobe et al., 2003).
Antibacterial and Antifungal Applications
Another research focus is on the antibacterial and antifungal properties of fluoroquinazoline derivatives. Investigations into novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones have been conducted, though these compounds showed moderate activity against specific targets. Despite some inactivity against tested bacterial strains, their moderate activity against DNA-PK at certain concentrations highlights potential antimicrobial applications (Heppell et al., 2015).
Anti-inflammatory and Anticonvulsant Properties
The anti-inflammatory and anticonvulsant properties of thiazolo quinazoline derivatives have also been studied. Research has indicated that compounds like 6,7,8,9-tetrahydro-5H-5-(2′-hydroxy phenyl)-2-(4′-substituted benzylidine)-3-(4-nitrophenyl amino) thiazolo quinazolines exhibit significant anticonvulsant activity, with certain compounds showing promising results in animal seizure tests. This opens up potential avenues for the development of new anticonvulsant medications (Panneerselvam et al., 2011).
Antimicrobial Activity
There is also interest in the synthesis of new quinazoline derivatives for their antimicrobial activity. Some studies have focused on the in vitro anti-bacterial and anti-fungal activities of these compounds, finding that many exhibit significant antimicrobial activities. This suggests potential use in developing new antimicrobial agents (Selvam & Palanirajan, 2010).
Structural and Molecular Studies
Research on the molecular structure of fluorine-substituted quinazoline derivatives provides insights into their chemical properties and potential applications. Studies on the crystal structures of these compounds have revealed interesting features like the formation of banded structures through hydrogen bonds and π-π interactions, which could be relevant in the development of new materials or drugs (Sun et al., 2019).
Safety and Hazards
The safety data sheet for 7-Fluoro-4-quinazolone, a related compound, indicates that it may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a group to which this compound belongs, are known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to impact a wide range of biochemical pathways . These can include pathways related to inflammation, pain sensation, and various diseases
Result of Action
Quinazoline derivatives are known to have a wide range of effects, including anti-inflammatory, analgesic, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities
Propiedades
IUPAC Name |
7-fluoro-4-(thian-4-yloxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-9-1-2-11-12(7-9)15-8-16-13(11)17-10-3-5-18-6-4-10/h1-2,7-8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXIUZVZRPNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

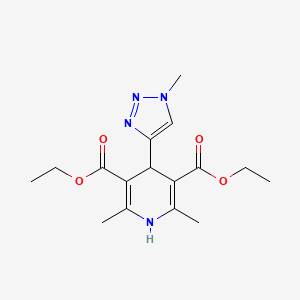
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)
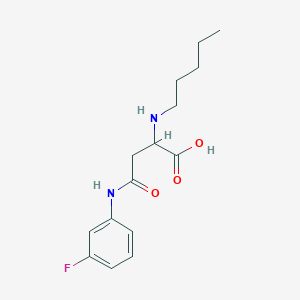
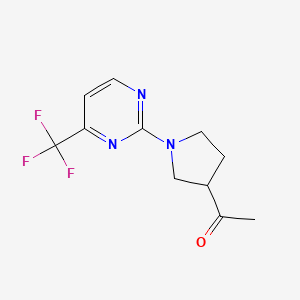

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)
